5′-O-(4,4′-Dimethoxytrityl)-N4-benzoyl-5-methyl-2′-deoxycytidine is a synthetically modified nucleoside. It serves as a key building block in the phosphoramidite method for synthesizing oligonucleotides, which are short, single-stranded DNA or RNA molecules with a defined sequence of nucleotide bases [, , , ]. This compound is specifically a modified deoxycytidine, one of the four fundamental building blocks of DNA.
The use of nucleoside analogs in cancer therapy has been revitalized due to their ability to demethylate DNA and reactivate silenced genes. Decitabine (5-aza-2'-deoxycytidine) has been used as a therapeutic agent for cancers where epigenetic silencing of critical regulatory genes has occurred. Its application has been demonstrated in the treatment of acute myelogenous leukemia and is being explored for other types of cancer1.
The synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine has been optimized for large-scale production, indicating its importance in the field of oligonucleotide therapeutics. The improved synthesis process allows for the production of this compound in high yield and quality, making it more accessible for routine use in the development of therapeutic oligonucleotides3.
The insertion of modified nucleosides into DNA can influence the stability of various DNA structures, such as duplexes, three-way junctions, and triplexes. For instance, the insertion of 5-methyl-N4-(1-pyrenylmethyl)cytidine into the junction region of three-way junctions has been shown to stabilize these structures. This stabilization could have significant implications for antisense oligonucleotide technology, as it opens up new targets within intact secondary structures of RNA, potentially expanding the range of diseases that can be targeted with antisense therapy2.
Nucleoside analogs have also been implicated in the induction of differentiation in certain cell types. For example, 5-azacytidine and 5-aza-2'-deoxycytidine have been shown to induce erythroid differentiation in Friend erythroleukemia cells. This effect is linked to their ability to inhibit DNA methyltransferase activity and induce hypomethylation of DNA, which is associated with changes in the pattern of DNA modification and cellular differentiation4.
While nucleoside analogs like 5-aza-2'-deoxycytidine have therapeutic benefits, they also possess mutagenic properties. The mutagenicity is mediated by the mammalian DNA methyltransferase, with mutations predominantly occurring at CpG dinucleotides. This highlights the need for novel inhibitors of DNA methyltransferase that can prevent enzyme interaction with DNA, thereby reducing the risk of mutations during long-term therapy5.
The compound's Chemical Abstracts Service (CAS) number is 104579-03-5, and it has a molecular formula of C38H37N3O7 with a molecular weight of approximately 647.72 g/mol . It is commonly available from chemical suppliers and has various synonyms, such as 5'-O-Dimethoxytrityl-N-benzoyl-5-methyl-2'-deoxycytidine .
The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine typically involves several key steps:
The molecular structure of 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine features:
The compound's stereochemistry is defined by its sugar moiety, contributing to its interaction with biological targets. The structural representation can be visualized using chemical drawing software or databases like PubChem .
This compound participates in various chemical reactions typical for nucleosides:
The mechanism of action for 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine primarily revolves around its role in DNA synthesis:
The physical and chemical properties include:
These properties are critical for handling and utilizing the compound in laboratory settings.
5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine finds applications in several areas:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: